YKL-06-061: A Technical Guide to its Mechanism of Action as a Salt-Inducible Kinase (SIK) Inhibitor
YKL-06-061: A Technical Guide to its Mechanism of Action as a Salt-Inducible Kinase (SIK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism of action for YKL-06-061, a potent, second-generation, and selective small-molecule inhibitor of salt-inducible kinases (SIKs). It details the core signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its function across various therapeutic areas, including dermatology, oncology, and neurology.
Core Mechanism of Action: Inhibition of SIK Kinase Family
YKL-06-061 functions as a potent and selective inhibitor of the salt-inducible kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes. The primary mechanism of YKL-06-061 involves its direct binding to the ATP-binding pocket of SIKs, which prevents the phosphorylation of downstream targets. This inhibition leads to the activation of CREB-regulated transcription co-activators (CRTCs), which can then translocate to the nucleus and co-activate transcription factors like CREB (cAMP response element-binding protein). A significant downstream effect of this pathway is the enhanced expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[4][5]
Quantitative Data
The inhibitory activity and selectivity of YKL-06-061 have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Potency
This table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-06-061 against the three SIK isoforms.
| Kinase Target | IC50 (nM) | Source |
| SIK1 | 6.56 | [1][2][3] |
| SIK2 | 1.77 | [1][2][3] |
| SIK3 | 20.5 | [1][2][3] |
Table 2: Selectivity Profile against Other Kinases
YKL-06-061 demonstrates high selectivity for SIKs. However, it does exhibit inhibitory activity against a few other kinases at higher concentrations.[2][4]
| Off-Target Kinase | IC50 (nM) | Source |
| FRK | 1.1 | [2] |
| CSF1R | 9.66 | [2] |
| p38α | 10.1 | [2] |
| TNK2 | 10.5 | [2] |
| p38β | 9.64 | [2] |
| EphB1 | 16.4 | [2] |
| BRK | 24.1 | [2] |
| Src | 58.8 | [2] |
| PDGFRβ | 103 | [2] |
| NLK | 132 | [2] |
| KIT | 153 | [2] |
Table 3: Cellular Activity and In Vivo Dosage
This table presents the concentrations and dosages of YKL-06-061 used in key cellular and in vivo experiments.
| Application | Cell Line / Model | Concentration / Dosage | Observed Effect | Source |
| MITF mRNA Expression | UACC62 & UACC257 Melanoma | 0-16 µM | Dose-dependent increase in MITF mRNA.[1][4] | [1][4] |
| Skin Pigmentation | Human Breast Skin Explants | 37.5 mM (topical) | Induced significant pigmentation after 8 days.[2][4] | [2][4] |
| Anti-seizure Activity | PTZ-induced Mouse Model | 20 mg/kg | Decreased seizure severity and neuronal overactivity.[2][6] | [2][6] |
| Anti-tumor Effect | Pancreatic Cancer Xenograft | Not Specified | Reduced growth of xenografts in nude mice. | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
Kinase Inhibition Assay (IC50 Determination)
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Objective: To determine the concentration of YKL-06-061 required to inhibit 50% of SIK1, SIK2, and SIK3 activity.
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Methodology: Enzymatic assays are performed using recombinant human SIK isoforms. The kinase activity is typically measured by quantifying the phosphorylation of a specific peptide substrate, often using a luminescence-based or fluorescence-based detection method.
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Procedure:
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A reaction mixture is prepared containing the SIK enzyme, a suitable buffer, ATP, and a specific peptide substrate.
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YKL-06-061 is added at various concentrations (typically a serial dilution).
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The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
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KinomeScan™ Profiling (Selectivity Screening)
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Objective: To assess the selectivity of YKL-06-061 by screening it against a large panel of human kinases.
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Methodology: The KinomeScan™ platform (DiscoverX) utilizes a proprietary active site-directed competition binding assay.
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Procedure:
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YKL-06-061 is tested at a fixed concentration (e.g., 1 µM) against a panel of 468 human kinases.[4]
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The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.
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The results are reported as a percentage of the DMSO control, where lower numbers indicate stronger binding and potential inhibition.[4]
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Cell-Based MITF mRNA Expression Assay
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Objective: To measure the effect of YKL-06-061 on the transcription of the MITF gene in human melanoma cells.
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Methodology: Quantitative reverse transcription PCR (qRT-PCR) is used to quantify MITF mRNA levels.
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Procedure:
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Human melanoma cell lines (e.g., UACC62, UACC257) are cultured under standard conditions.[1]
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Cells are treated with varying concentrations of YKL-06-061 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).[1][4]
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Total RNA is extracted from the cells using a suitable RNA isolation kit.
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The RNA is reverse-transcribed into complementary DNA (cDNA).
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qRT-PCR is performed using primers specific for the MITF gene and a reference housekeeping gene (e.g., GAPDH) for normalization.
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The relative change in MITF mRNA expression is calculated using the ΔΔCt method.
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Therapeutic Applications and Associated Mechanisms
The inhibition of SIKs by YKL-06-061 has demonstrated potential therapeutic effects in several distinct areas.
Dermatology: UV-Independent Skin Pigmentation
In the context of dermatology, YKL-06-061 induces skin pigmentation independent of UV radiation.[4][5]
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Mechanism: By inhibiting SIKs in melanocytes, YKL-06-061 leads to a dose-dependent increase in MITF expression.[1][] MITF, in turn, upregulates the expression of tyrosinase and other enzymes essential for melanin synthesis. This results in the production and transfer of melanin to keratinocytes, causing visible skin darkening.[4][5] This approach could offer a new strategy for photoprotection and treating pigmentation disorders.
Oncology: Anti-Tumor Effects in Pancreatic Cancer
Recent studies have highlighted the anti-cancer properties of YKL-06-061 in pancreatic cancer models.[7]
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Mechanism: Transcriptome analysis revealed that YKL-06-061 influences genes related to c-Myc and SIK1 signaling.[7] The compound induces cell cycle arrest at the G1/S phase by downregulating the protein levels of c-Myc, CDK4, and cyclin D1.[7] Furthermore, it inhibits metastasis, a process linked to the upregulation of SIK1.[7]
Neurology: Anti-Seizure Activity
YKL-06-061 has shown efficacy in preclinical models of epilepsy.[2][6]
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Mechanism: In a pentylenetetrazole (PTZ)-induced seizure model in mice, YKL-06-061 treatment decreased seizure activity.[2][6] The proposed mechanism involves the prevention of neuronal overactivity by reducing the expression of immediate early genes (IEGs) such as c-fos and Egr-1 in the hippocampus and prefrontal cortex.[6] This suggests that targeting the SIK1 pathway may represent a novel therapeutic strategy for managing epilepsy.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a-uv-independent-topical-small-molecule-approach-for-melanin-production-in-human-skin - Ask this paper | Bohrium [bohrium.com]
- 6. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
